3-Amino-4-(1H-pyrrol-1-yl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-amino-4-pyrrol-1-ylbenzoic acid |
InChI |
InChI=1S/C11H10N2O2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h1-7H,12H2,(H,14,15) |
InChI Key |
NJOUEJXRWNWAAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 4 1h Pyrrol 1 Yl Benzoic Acid
Strategic Retrosynthetic Analysis for the Chemical Compound
A logical retrosynthetic analysis of 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid guides the development of a viable synthetic pathway.
Disconnection Approaches for Pyrrole (B145914) and Benzoic Acid Scaffolds
The primary disconnection targets the bond between the pyrrole nitrogen and the benzoic acid ring (C-N bond). This bond can be formed through a nucleophilic substitution reaction where the pyrrole anion acts as the nucleophile and a suitably activated benzoic acid derivative is the electrophile. This leads to a key precursor: a 3-amino (or a protected amino group) -4-halobenzoic acid derivative and pyrrole.
A second disconnection involves the formation of the pyrrole ring itself. The Paal-Knorr or the Clauson-Kaas pyrrole synthesis is a well-established method for forming a pyrrole ring from a primary amine and a 1,4-dicarbonyl compound (or its equivalent, such as 2,5-dimethoxytetrahydrofuran). This disconnection leads to a 3,4-diaminobenzoic acid derivative as a precursor.
Considering the challenges of selectively functionalizing a 3,4-diaminobenzoic acid, the first disconnection approach is generally more strategically sound.
Identification of Key Precursor Molecules and Starting Materials
Based on the more favorable disconnection strategy, the key precursor molecules are identified as:
A 4-halo-3-nitrobenzoic acid derivative: The nitro group serves as a precursor to the amino group and is a strong electron-withdrawing group, which activates the halogen at the 4-position for nucleophilic aromatic substitution. 4-Chloro-3-nitrobenzoic acid is a commercially available and suitable starting material. prepchem.com
Pyrrole: As the nucleophile to be introduced.
2,5-Dimethoxytetrahydrofuran: As an alternative for the in-situ formation of the pyrrole ring onto a primary amine.
Development and Optimization of Synthetic Routes
A linear synthetic strategy commencing from 4-chloro-3-nitrobenzoic acid is proposed for the synthesis of this compound.
Multi-step Synthesis Design and Convergent/Linear Strategies
A linear, multi-step synthesis is outlined below. This approach is chosen for its straightforward nature and the ready availability of the starting material.
Proposed Linear Synthetic Route:
Esterification of the carboxylic acid: The carboxylic acid group of 4-chloro-3-nitrobenzoic acid is first protected as a methyl ester. This prevents its interference in subsequent reaction steps, particularly the basic conditions that might be employed for the pyrrole introduction.
Nucleophilic Aromatic Substitution: The chloro-substituent of methyl 4-chloro-3-nitrobenzoate is displaced by pyrrole. This reaction is facilitated by the activating effect of the ortho-nitro group.
Reduction of the nitro group: The nitro group is selectively reduced to an amino group. Care must be taken to choose a reducing agent that does not affect the pyrrole ring or the ester group.
Hydrolysis of the ester: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
An alternative convergent strategy could involve the synthesis of a 4-(1H-pyrrol-1-yl)aniline derivative and a separate synthesis of a 3-aminobenzoic acid derivative, followed by a coupling reaction. However, the proposed linear strategy is generally more efficient for this specific target molecule.
Functional Group Interconversions and Orthogonal Protection Strategies
The proposed synthesis relies on key functional group interconversions and protection:
Protection of the carboxylic acid: The carboxylic acid is protected as a methyl ester. This is a robust protecting group that is stable to the conditions of the subsequent nucleophilic substitution and reduction steps. It can be readily deprotected under basic or acidic conditions.
Nitro to Amine Reduction: The conversion of the nitro group to an amino group is a critical step. Various reagents can be employed for this transformation, such as tin(II) chloride, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), or iron in acidic media. The choice of reagent is crucial to ensure the preservation of the pyrrole ring and the ester functionality. calvin.eduresearchgate.netstackexchange.comorganic-chemistry.orgwikipedia.org
Table 1: Key Functional Group Interconversions
| Step | Initial Functional Group | Target Functional Group | Reagents and Conditions |
| 1 | Carboxylic Acid | Methyl Ester | Methanol (B129727), cat. H₂SO₄, reflux |
| 2 | Chloro | Pyrrol-1-yl | Pyrrole, K₂CO₃, DMF, heat |
| 3 | Nitro | Amino | SnCl₂·2H₂O, Ethanol, reflux |
| 4 | Methyl Ester | Carboxylic Acid | NaOH(aq), then H₃O⁺ |
Control of Regioselectivity in Pyrrole and Benzoic Acid Derivatization
The regioselectivity of the synthesis is primarily controlled by the choice of the starting material, 4-chloro-3-nitrobenzoic acid.
Nitration of 4-chlorobenzoic acid: The synthesis of the starting material, 4-chloro-3-nitrobenzoic acid, from 4-chlorobenzoic acid proceeds with high regioselectivity. The chloro group is an ortho, para-director, and the carboxylic acid group is a meta-director. Nitration of 4-chlorobenzoic acid directs the incoming nitro group to the position ortho to the chlorine and meta to the carboxylic acid, yielding the desired 3-nitro isomer. prepchem.com
Nucleophilic Aromatic Substitution: The nucleophilic aromatic substitution of the chlorine atom is highly regioselective. The strong electron-withdrawing nitro group at the ortho position activates the chlorine for displacement by the nucleophilic pyrrole.
An alternative approach to forming the pyrrole ring, the Clauson-Kaas reaction, would involve reacting a 3,4-diaminobenzoic acid derivative with 2,5-dimethoxytetrahydrofuran. In this case, the regioselectivity of pyrrole formation on the aniline at position 4 would be favored due to steric hindrance from the carboxylic acid at position 1 and the amino group at position 3. beilstein-journals.orgnih.govorganic-chemistry.org
Table 2: Proposed Synthetic Scheme for this compound
| Step | Reactant | Reagents | Product |
| 1 | 4-Chloro-3-nitrobenzoic acid | CH₃OH, H₂SO₄ (cat.) | Methyl 4-chloro-3-nitrobenzoate |
| 2 | Methyl 4-chloro-3-nitrobenzoate | Pyrrole, K₂CO₃, DMF | Methyl 4-(1H-pyrrol-1-yl)-3-nitrobenzoate |
| 3 | Methyl 4-(1H-pyrrol-1-yl)-3-nitrobenzoate | SnCl₂·2H₂O, Ethanol | Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate |
| 4 | Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate | 1. NaOH (aq) 2. HCl (aq) | This compound |
Diastereoselective and Enantioselective Approaches to Chiral Analogs of the Chemical Compound
The development of chiral analogs of this compound is a significant area of research, driven by the potential for stereospecific interactions in biological systems. Diastereoselective and enantioselective syntheses are crucial for accessing these stereochemically defined molecules.
Diastereoselective Approaches:
One strategy for achieving diastereoselectivity involves the use of chiral auxiliaries attached to either the aniline derivative or the dicarbonyl precursor. For instance, a chiral amine can be used to introduce a stereocenter, which then directs the subsequent formation of another stereocenter during or after the pyrrole ring formation, leading to the desired diastereomer. While specific examples for this compound are not extensively documented, the principle has been applied to the synthesis of other complex pyrrole-containing structures.
Enantioselective Approaches:
Enantioselective synthesis of chiral N-arylpyrroles has been a subject of intense research. researchgate.netchim.it Catalytic asymmetric Paal-Knorr reactions have emerged as a powerful tool. researchgate.net Chiral phosphoric acids, in combination with a Lewis acid like Fe(OTf)3, have been shown to catalyze the enantioselective synthesis of N-aryl substituted pyrroles with a C-N chiral axis. chim.it This approach could potentially be adapted for the synthesis of chiral analogs of this compound by utilizing a prochiral aniline precursor.
Another notable method is the use of cooperative copper-squaramide catalysis in the annulation of yne-allylic esters, which allows for the construction of axially chiral N-arylpyrroles through a central-to-axial chirality conversion. nih.gov Furthermore, photoinduced desymmetrization has been employed for the enantioselective synthesis of chiral N-arylpyrroles, offering a novel light-induced phosphoric acid-catalyzed approach. researchgate.net The development of axially chiral arylpyrroles has also been achieved via atroposelective diyne cyclization catalyzed by copper. nih.gov These advanced catalytic systems provide pathways to chiral pyrrole derivatives with high enantiomeric excess, which could be applied to the synthesis of chiral analogs of the target molecule.
Catalytic Transformations in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic systems have been developed for the synthesis of pyrroles, which are applicable to the formation of this compound.
Transition-Metal Catalysis Applications
Transition-metal catalysis offers a versatile toolkit for the synthesis of N-aryl pyrroles. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to form the C-N bond between a pyrrole boronic acid derivative and a substituted aminobenzoic acid derivative. researchgate.net The synthesis of N-aryl pyrroles can also be achieved via Lewis acid-mediated intramolecular redox reactions of 2-(3-pyrroline-1-yl)arylaldehydes. researchgate.net
Moreover, transition metals like zinc and rhodium have been used to catalyze the synthesis of substituted pyrroles from dienyl azides at room temperature, providing a mild and efficient pathway. organic-chemistry.org While not a direct synthesis of the target molecule, these methods highlight the potential of transition-metal catalysis in constructing the core pyrrole structure.
A general route to 2-substituted pyrroles involves Pd, Ru, and Fe catalysis, showcasing the broad utility of transition metals in pyrrole synthesis. nih.gov Copper-catalyzed aerobic oxidative coupling of diols and primary amines also provides a pathway to N-substituted pyrroles. nih.gov
Organocatalytic Methods
Organocatalysis has emerged as a powerful, metal-free alternative for pyrrole synthesis. nih.govresearchgate.net The Paal-Knorr reaction, a cornerstone of pyrrole synthesis, can be effectively catalyzed by various organocatalysts. organic-chemistry.org Natural amino acids and their derivatives, as well as other small organic molecules, can promote the condensation of 1,4-dicarbonyls with amines under mild conditions. nih.gov For instance, choline chloride/urea has been used as an environmentally friendly catalyst system for the synthesis of N-substituted pyrroles. nih.gov Citric acid has also been employed in mechanochemical Paal-Knorr reactions. nih.gov
Chiral phosphoric acids are particularly noteworthy for their ability to catalyze asymmetric Paal-Knorr reactions, leading to axially chiral N-arylpyrroles. rsc.org This highlights the potential of organocatalysis not only to facilitate the reaction but also to control the stereochemical outcome.
Biocatalytic Approaches in Pyrrole Chemistry
Biocatalysis offers a green and highly selective approach to chemical synthesis. Enzymes can be used to catalyze the formation of pyrrole rings under mild conditions. For example, α-amylase from hog pancreas has been utilized to catalyze the Paal-Knorr reaction for the synthesis of N-substituted pyrrole derivatives with good to excellent yields. nih.gov
Furthermore, "ene"-reductases have been shown to catalyze aromatic coupling reactions under visible light irradiation, which could be explored for the functionalization of the pyrrole or benzoic acid core of the target molecule. acs.org The development of biocatalytic methods for the synthesis of complex molecules like this compound is an active area of research, promising more sustainable and efficient synthetic routes. acs.orgresearchgate.net
Emerging Technologies in Synthetic Chemistry
To enhance the efficiency, safety, and scalability of chemical syntheses, emerging technologies are increasingly being adopted. Continuous flow synthesis is a prime example of such a technology that offers significant advantages over traditional batch processes.
Continuous Flow Synthesis Techniques
Continuous flow chemistry has been successfully applied to the Paal-Knorr synthesis of pyrroles. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, reduced reaction times, and enhanced safety, particularly for exothermic reactions. The use of tube-in-tube reactors has been reported for the Paal-Knorr synthesis of pyrroles in the absence of a solvent, showcasing a greener approach to this classical reaction. rgmcet.edu.in
The application of continuous flow technology to the synthesis of this compound would involve pumping a solution of the starting materials (e.g., 3,4-diaminobenzoic acid and 2,5-dimethoxytetrahydrofuran) through a heated reactor, potentially packed with a solid-supported catalyst. This would enable a more efficient and scalable production of the target compound.
Photochemical and Electrochemical Reaction Modalities
The application of photochemical and electrochemical methods to the synthesis of this compound represents a frontier in synthetic chemistry, offering pathways that are often inaccessible through traditional thermal reactions. These modalities can provide unique reactivity, high selectivity, and improved sustainability profiles.
Photochemical Synthesis: Photochemistry utilizes light as a reagent to induce chemical reactions. For a molecule like this compound, photochemical strategies could be envisioned for key bond-forming steps. For instance, light-induced cyclization reactions could be employed in the formation of the pyrrole ring from a suitable precursor. Another potential application is in C-H functionalization or cross-coupling reactions mediated by photoredox catalysis to construct the aryl-pyrrole bond. While specific photochemical routes for this exact molecule are not extensively documented, related syntheses of complex heterocyclic systems demonstrate the feasibility of such approaches, often proceeding under mild conditions with high degrees of control.
Electrochemical Synthesis: Electrochemistry offers a powerful, reagent-free method for conducting redox reactions. In the context of synthesizing the target compound, a key application would be the reduction of a nitro-group precursor, such as 3-nitro-4-(1H-pyrrol-1-yl)benzoic acid, to the corresponding amino group. This approach avoids the use of traditional reducing agents like metal hydrides or catalytic hydrogenation with high-pressure H₂, thereby minimizing waste and enhancing safety. Electrochemical methods are known for their high efficiency and selectivity in the reduction of nitroarenes. Furthermore, electrosynthesis can be applied to C-N bond formation, potentially enabling the direct coupling of a 3,4-diaminobenzoic acid derivative with a precursor for the pyrrole ring through an oxidative process.
| Modality | Potential Application in Synthesis | Advantages |
| Photochemistry | Pyrrole ring formation via photocyclization; Aryl-pyrrole bond formation via photoredox catalysis. | High selectivity, access to unique reactive states, mild reaction conditions. |
| Electrochemistry | Reduction of nitro-group precursor to the amine; Oxidative C-N coupling for pyrrole ring synthesis. | Reagent-free redox control, high efficiency, improved safety, minimal waste. |
Automated Synthesis and High-Throughput Experimentation
The principles of automated synthesis and high-throughput experimentation (HTE) are critical for accelerating the discovery and optimization of synthetic routes for complex molecules like this compound. These technologies enable chemists to perform a large number of experiments in parallel, rapidly screening variables such as catalysts, solvents, temperatures, and reactant ratios.
An automated synthesis platform could be programmed to execute a multi-step sequence to produce not only the target molecule but also a library of its derivatives for structure-activity relationship (SAR) studies. For example, the crucial Paal-Knorre reaction to form the pyrrole ring from 3,4-diaminobenzoic acid and 2,5-dimethoxytetrahydrofuran could be optimized using HTE to screen different acid catalysts and solvent systems simultaneously. The subsequent data analysis can identify the optimal conditions for yield and purity far more rapidly than traditional, sequential experimentation. Such automated systems have been successfully employed for the complex radiosynthesis of other functionalized molecules, demonstrating their robustness and reliability.
Key Areas for HTE Application:
Catalyst Screening: Rapidly testing a wide array of metal catalysts (e.g., Pd, Cu, Fe) for C-N cross-coupling reactions.
Reaction Condition Optimization: Parallel screening of solvents, temperatures, and reaction times to maximize yield and minimize byproducts.
Substrate Scope Exploration: Systematically varying the substituents on the benzoic acid or pyrrole precursors to generate a library of analogs.
Principles of Green Chemistry in Synthetic Pathway Design
The design of synthetic pathways for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves a holistic approach that considers all aspects of a synthesis, from the choice of starting materials to the final purification steps.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. The ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product, generating no waste.
| Reaction Type | General Atom Economy | Relevance to Synthesis |
| Addition Reactions (e.g., Diels-Alder) | High (often 100%) | Ideal for building cyclic structures with maximum efficiency. |
| Catalytic Hydrogenation | High | Efficient reduction of a nitro precursor without stoichiometric waste. |
| Substitution Reactions | Moderate to Low | Often generate stoichiometric byproducts (e.g., salts). |
| Wittig Reaction | Low | Generates a stoichiometric amount of triphenylphosphine oxide waste. |
Solvent Selection and Waste Minimization Strategies
Solvent choice is a critical factor in the environmental footprint of a synthetic process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer, more environmentally benign solvents. For the synthesis of aminobenzoic acid derivatives, research has shown the viability of using alternative media like subcritical water, which can eliminate the need for hazardous organic solvents.
Waste minimization is achieved not only through solvent choice but also by designing "one-pot" or tandem reactions. These strategies, where multiple synthetic steps are performed in the same reactor without isolating intermediates, reduce solvent usage for workups and purifications, decrease energy consumption, and minimize material losses. A potential one-pot synthesis of the target compound could involve the reduction of a nitro group followed by an in-situ cyclization to form the pyrrole ring.
| Solvent Class | Examples | Green Chemistry Consideration |
| Recommended | Water, Ethanol, Methanol, Acetone | Low toxicity, renewable, biodegradable. |
| Problematic | Toluene, Acetonitrile, Dichloromethane | Environmental and/or health hazards. Use should be minimized. |
| Hazardous | Benzene (B151609), Carbon Tetrachloride, Dioxane | High toxicity, carcinogenic. Should be avoided. |
Sustainable Reagent and Catalyst Development
A cornerstone of green synthetic design is the replacement of stoichiometric reagents with catalytic alternatives. Catalysts increase reaction rates and can be used in small quantities, significantly reducing waste. The development of sustainable catalysts focuses on using earth-abundant, non-toxic metals or even metal-free systems.
For the synthesis of this compound, several catalytic approaches are applicable:
Heterogeneous Catalysis: Using solid-supported catalysts, such as palladium on carbon (Pd/C) for the reduction of a nitro precursor, offers significant advantages. These catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused multiple times, improving both the economic and environmental viability of the process.
Earth-Abundant Metal Catalysis: Instead of precious metals like palladium, catalysts based on copper or iron are being developed for key transformations like C-N bond formation. Copper-catalyzed methods are particularly relevant for pyrrole synthesis.
Biocatalysis and Bio-based Catalysts: Enzymes offer unparalleled selectivity under mild conditions (aqueous media, room temperature). While specific enzymes for this synthesis may not be readily available, the use of bio-based materials, such as activated carbon derived from biomass, has proven effective in catalyzing reactions for producing related molecules like 3-aminobenzoic acid.
Advanced Molecular Characterization of 3 Amino 4 1h Pyrrol 1 Yl Benzoic Acid and Its Analogs
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is indispensable for the unambiguous identification and detailed structural analysis of 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid and its analogs. Each technique offers a unique window into the molecule's characteristics.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. For instance, in aminobenzoic acids, the chemical shifts of the aromatic protons and carbons are influenced by the positions of the amino and carboxylic acid groups. researchgate.netresearchgate.net In pyrrole (B145914), ¹H NMR chemical shifts are observed at approximately 6.68 ppm for H2 and H5, and 6.22 ppm for H3 and H4 in a CDCl₃ solvent. wikipedia.org
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish connectivity between protons and carbons, which is crucial for assigning complex spectra. For example, 2D NMR has been used to study aminobenzoic acid derivatives, helping to elucidate their intricate structures. np-mrd.orgresearchgate.net
Solid-State NMR (ssNMR): This technique provides insights into the structure and dynamics of molecules in the solid state. For pyrrole-containing polymers, solid-state ¹³C NMR can reveal information about the polymer's composition and structure. researchgate.net For instance, ssNMR has been used to characterize poly(bis(p-aminophenyl)ether-co-pyrrole). researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Structures
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 2-Aminobenzoic acid | H₂O | - | - |
| 3-Aminobenzoic acid rsc.org | DMSO-d₆ | 12.45 (s, 1H), 7.15 (t, J=1.8 Hz, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H) | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 |
| 4-Aminobenzoic acid rsc.org | DMSO-d₆ | 11.91 (s, 1H), 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H), 5.82 (s, 2H) | 167.9, 153.5, 131.7, 117.3, 113.0 |
| Pyrrole chemicalbook.com | CDCl₃ | 8.107, 6.777, 6.248 | - |
| 4-(1H-pyrrol-1-yl)benzoic acid rsc.org | - | - | - |
Data presented is for illustrative purposes based on available information for related compounds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.
Exact Mass Determination: HRMS provides a very precise measurement of the mass-to-charge ratio (m/z), which can be used to determine the molecular formula of a compound. For example, the molecular weight of 3-Amino-4-(1H-pyrazol-1-yl)benzoic acid, an analog, is 203.20 g/mol . chemscene.com
Fragmentation Analysis: By analyzing the fragments produced when a molecule is ionized, researchers can deduce its structural components. This is particularly useful for distinguishing between isomers. The fragmentation patterns of aminobenzoic acids, for example, can help identify the substitution pattern on the benzene (B151609) ring.
Table 2: Molecular and Mass Data for this compound and Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₀N₂O₂ | 202.21 |
| 3-(1H-Pyrrol-1-yl)benzoic acid synblock.com | C₁₁H₉NO₂ | 187.19 |
| 3-Amino-4-(1H-pyrazol-1-yl)benzoic acid chemscene.com | C₁₀H₉N₃O₂ | 203.20 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Functional Group Identification: The presence of characteristic absorption bands in the IR spectrum allows for the identification of specific functional groups. For this compound, one would expect to see stretches for N-H (amine and pyrrole), C=O (carboxylic acid), O-H (carboxylic acid), C-N, and aromatic C-H and C=C bonds. For example, in pyrrole derivatives, the N-H stretch is typically observed in the range of 3182–3272 cm⁻¹. nih.gov The carbonyl (C=O) group in 4-(3-pyrrolyl)butyric acid is seen at 1710 cm⁻¹. researchgate.net
Vibrational Analysis: Detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the molecular structure and bonding. nih.gov Studies on aminobenzoic acids have used vibrational spectroscopy to investigate the effects of substituent position on the molecule's vibrational structure. researchgate.netnih.gov For instance, the vibrational spectra of cryogenically cooled ions of 4-Aminobenzoic acid have been reported over the spectral range of 800–4000 cm⁻¹. nih.gov
Table 3: Key IR and Raman Vibrational Frequencies for Related Functional Groups
| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (Amine) | 3300-3500 | IR |
| N-H Stretch (Pyrrole) | ~3400 | IR |
| C=O Stretch (Carboxylic Acid) | 1680-1720 | IR, Raman |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| Pyrrole Ring Breathing | ~1145 | Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.
Electronic Transitions: The UV-Vis spectrum provides information about the conjugated systems within a molecule. For this compound, the absorption bands are due to π → π* transitions within the benzene ring and the pyrrole ring. The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net
Analytical Applications: UV detection is commonly used in conjunction with separation techniques like HPLC. sielc.comsielc.com For 3-Aminobenzoic acid, absorption maxima are observed at 194 nm, 226 nm, and 272 nm. sielc.com
Table 4: UV-Vis Absorption Maxima for Aminobenzoic Acid Isomers
| Compound | Absorption Maxima (nm) |
| 3-Aminobenzoic Acid sielc.com | 194, 226, 272 |
| 4-Aminobenzoic Acid | - |
| 2-Aminobenzoic Acid | - |
Data for 2- and 4-aminobenzoic acid are not specified in the provided search results.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light. It is a powerful technique for studying chiral molecules.
Chiral Analogs: While this compound itself is not chiral, the introduction of a chiral center, for instance, by derivatization or in an analog, would make it amenable to CD analysis.
Structural Information: CD spectroscopy can provide information about the secondary and tertiary structure of chiral molecules. wikipedia.orgyoutube.com For example, the near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acids in proteins. wikipedia.orgyoutube.com The formation of a Schiff base between an aldehyde and a chiral amine can induce a CD signal that can be used to determine the absolute configuration and enantiomeric excess of the amine. nsf.gov
Advanced Chromatographic and Separation Methods
Chromatographic techniques are essential for the purification and analysis of this compound and its analogs, especially for separating it from isomers and impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC is a common method for the analysis of aminobenzoic acid isomers. sielc.comhelixchrom.com The separation of these isomers can be challenging due to their similar properties, often requiring specialized columns and mobile phase conditions. sielc.com Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, has proven effective for separating isomers of aminobenzoic acid. helixchrom.comhelixchrom.com
Method Development: The choice of column, mobile phase composition (including organic modifier, buffer concentration, and pH), and detector are critical for achieving optimal separation. sielc.comhelixchrom.com For instance, Primesep 100, a reversed-phase/cation-exchange column, has been successfully used to separate isomers of aminobenzoic acid. sielc.com
Table 5: HPLC Separation of Aminobenzoic Acid Isomers
| Column | Mobile Phase | Detection | Reference |
| Primesep 100 (reversed-phase/cation-exchange) | Acetonitrile, H₃PO₄, H₂SO₄ | UV at 230 nm | sielc.com |
| Coresep 100 (mixed-mode) | Acetonitrile, buffer | UV, MS, CAD, ELSD | helixchrom.comhelixchrom.com |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical determination of purity and the preparative isolation of this compound and its analogs. The inherent polarity and potential for zwitterionic character in these molecules necessitate specific chromatographic approaches. helixchrom.com
Purity Assessment:
For assessing the purity of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. A C18-modified silica (B1680970) column is often the stationary phase of choice, providing a hydrophobic surface for interaction. thaiscience.info The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. thaiscience.info The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the amino and carboxylic acid functional groups, thereby affecting retention time and peak shape.
Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can offer enhanced selectivity for separating isomers of aminobenzoic acids. helixchrom.com This technique exploits subtle differences in hydrophobicity and ionic properties to achieve superior resolution. helixchrom.com Detection is commonly performed using a diode-array detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. thaiscience.info
Isolation:
Preparative HPLC is instrumental in isolating pure quantities of this compound and its analogs from reaction mixtures or for separating closely related compounds. The principles are similar to analytical HPLC, but larger columns and higher flow rates are used to handle larger sample loads. The goal is to achieve sufficient separation to collect fractions containing the desired compound with high purity. The collected fractions can then be concentrated to yield the isolated solid.
Table 1: Illustrative HPLC Parameters for Aminobenzoic Acid Analysis
| Parameter | Condition |
| Column | C18-modified silica (e.g., Gemini-C18), 5 µm particle size |
| Mobile Phase | 0.05 M Ammonium Acetate (pH 4.4) and Methanol (60:40 v/v) |
| Flow Rate | 1 mL/min |
| Detection | Diode-Array Detector (DAD) at 234 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
This table provides a representative set of conditions and may require optimization for specific analogs of this compound.
Gas Chromatography (GC) for Volatile Intermediates
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis due to its polar functional groups and high molecular weight, GC is invaluable for monitoring the presence of volatile intermediates and starting materials used in its synthesis.
For instance, the synthesis of this compound may involve precursors such as pyrrole or various benzoic acid derivatives. hmdb.canih.gov GC, often coupled with Mass Spectrometry (GC-MS), can be used to assess the purity of these starting materials and to track their consumption during the reaction. nih.govscholarsresearchlibrary.com
To analyze less volatile intermediates or the final compound, a derivatization step is often necessary to increase their volatility. A common method is silylation, where active hydrogens in the molecule (e.g., on the amino and carboxylic acid groups) are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This derivatization reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. nih.gov The resulting derivatized compound can then be separated on a suitable GC column, typically a fused silica capillary column with a non-polar or medium-polarity stationary phase. hmdb.ca
Table 2: Representative GC-MS Conditions for Analysis of Derivatized Benzoic Acid
| Parameter | Condition |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |
| Derivatization Agent | Trimethylsilyl (TMS) |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Detection | Mass Spectrometry (MS) |
This table outlines typical conditions for the GC-MS analysis of a derivatized benzoic acid. Specific parameters would be optimized based on the exact analyte and instrumentation.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over traditional liquid chromatography in terms of speed and reduced solvent consumption. chromatographyonline.comeuropeanpharmaceuticalreview.com For analogs of this compound that are chiral, SFC is a method of choice for resolving enantiomers. rsc.orgnih.gov
The mobile phase in SFC typically consists of supercritical carbon dioxide, often with a small amount of an organic modifier such as methanol or ethanol. nih.gov The key to chiral separation lies in the use of a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) and functionalized with carbamate (B1207046) derivatives, are widely used and have shown high enantioselective potential for a broad range of compounds. europeanpharmaceuticalreview.comresearchgate.net
The separation mechanism in chiral SFC involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. chromatographyonline.com The differing stabilities of these complexes lead to different retention times and, thus, separation of the enantiomers. chromatographyonline.com The addition of small amounts of acidic or basic additives to the mobile phase can significantly improve peak shape and enantioseparation, particularly for basic or acidic compounds. europeanpharmaceuticalreview.com SFC is not only used for analytical-scale determination of enantiomeric excess but also for preparative-scale isolation of pure enantiomers. nih.gov
Table 3: Common Chiral Stationary Phases Used in SFC
| CSP Type | Common Selector |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin |
This table lists some of the commonly employed chiral stationary phases for SFC separations.
Capillary Electrophoresis (CE) for Complex Mixtures
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species in complex mixtures. nih.gov Given the amino and carboxylic acid groups in this compound and its analogs, these compounds are ideal candidates for CE analysis. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. nih.gov
Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE. nih.gov In CZE, the capillary is filled with a background electrolyte (BGE), and the separation is governed by the electrophoretic mobility of the analytes. nih.gov For aminobenzoic acid derivatives, the pH of the BGE is a crucial parameter, as it determines the net charge of the molecules.
For complex samples, CE can be coupled with other techniques to enhance selectivity. For example, derivatization with a fluorophore can enable highly sensitive detection using laser-induced fluorescence. scilit.com Additionally, the use of chiral selectors in the BGE, such as cyclodextrins or antibiotics, allows for the enantioselective analysis of chiral analogs. mdpi.com
Table 4: Representative CZE Conditions for Aminobenzoic Acid Derivative Analysis
| Parameter | Condition |
| Capillary | Fused silica |
| Background Electrolyte | 150 mM Borate buffer, pH 10.0 |
| Applied Voltage | 15-25 kV |
| Detection | UV at 285 nm |
| Injection | Hydrodynamic |
This table provides an example of CZE conditions that have been used for the analysis of aminobenzoic acid derivatives. nih.gov
Size Exclusion Chromatography (SEC) for Oligomeric Species
Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic volume in solution. nih.gov While typically used for large molecules like proteins and polymers, SEC can also be employed to characterize oligomeric species that may form from this compound or its analogs, particularly under conditions that promote polymerization or self-association. acs.org
In SEC, a porous stationary phase is used. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. This technique is particularly useful for detecting the presence of dimers, trimers, and higher-order oligomers.
Coupling SEC with a concentration-sensitive detector (like a UV detector) and a molar mass-sensitive detector (like multi-angle light scattering, MALS) provides absolute molecular weight determination without the need for column calibration with standards. nih.gov This combination, SEC-MALS, is a powerful tool for characterizing the oligomeric state and aggregation of molecules in solution. nih.gov SEC can also be coupled with mass spectrometry (SEC-MS) to identify the components of each eluting peak. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its analogs, obtaining a single crystal suitable for X-ray diffraction analysis can provide a wealth of information about its molecular structure, conformation, and intermolecular interactions in the solid state. nih.gov
The process involves irradiating a single crystal with a beam of X-rays and measuring the diffraction pattern produced. This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsional angles.
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking. nih.gov For instance, in aminobenzoic acids, hydrogen bonds between the carboxylic acid and amino groups are common and play a crucial role in stabilizing the crystal structure. rsc.org The ability of the pyrrole ring to participate in π-π stacking interactions can also influence the crystal packing. Understanding these interactions is important as they can affect the physical properties of the solid, such as melting point and solubility.
Surface-Sensitive and Nano-scale Characterization Techniques
The characterization of this compound and its analogs when deposited as thin films or assembled on surfaces requires specialized surface-sensitive and nano-scale techniques. These methods provide information about the molecular orientation, surface morphology, and chemical composition at the interface.
Surface-Sensitive FTIR Spectroscopy:
Techniques like Attenuated Total Reflection (ATR)-FTIR and Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) are powerful for studying the chemical bonds and molecular orientation within thin films. researchgate.netresearchgate.net By analyzing the intensity of vibrational bands, it's possible to deduce information about the arrangement of molecules on a substrate. For example, the orientation of the carboxylic acid and pyrrole groups relative to the surface can be investigated. researchgate.net
Atomic Force Microscopy (AFM):
AFM is used to visualize the surface morphology of thin films at the nano-scale. It can reveal details about film uniformity, the presence of aggregates or domains, and surface roughness. researchgate.net For instance, the polymerization of pyrrole-containing compounds on a surface can be monitored by AFM to observe the growth and morphology of the resulting polymer nano-domains. researchgate.net
Scanning Tunneling Microscopy (STM):
STM provides even higher resolution imaging of surfaces, capable of resolving individual molecules. uic.edu It can be used to study the self-assembly of molecules on conductive substrates, revealing how they pack and order at the molecular level. uic.edu
X-ray Photoelectron Spectroscopy (XPS):
XPS is a surface-sensitive technique that provides elemental and chemical state information. It can be used to confirm the presence of the elements in this compound (carbon, nitrogen, oxygen) on a surface and to probe their chemical environment. For example, XPS can distinguish between protonated and non-protonated nitrogen atoms. acs.org
Atomic Force Microscopy (AFM) for Morphological Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. azom.comspectraresearch.com For aromatic carboxylic acids and pyrrole derivatives, AFM can be employed to visualize the morphology of thin films, self-assembled monolayers (SAMs), or crystalline structures. azom.comacs.orgrsc.org
In the case of this compound, one would anticipate that the presence of the amino group and the pyrrole ring, in addition to the carboxylic acid, would lead to complex and potentially well-defined self-assembly patterns. The amino and carboxylic acid groups can participate in hydrogen bonding, while the planar pyrrole and benzene rings can induce π-π stacking interactions. AFM imaging could potentially reveal the formation of distinct domains, layered structures, or even intricate networks on a substrate. The roughness, grain size, and defect distribution within a thin film of this compound could be quantified, providing critical information for applications in organic electronics or sensor technology. researchgate.net
Hypothetical AFM data for a self-assembled monolayer of this compound on a mica substrate.
| Parameter | Expected Value Range | Significance |
|---|---|---|
| Average Roughness (Ra) | 0.2 - 1.0 nm | Indicates the smoothness and uniformity of the monolayer. |
| Domain Size | 50 - 500 nm | Reflects the extent of ordered molecular assembly. |
| Step Height | 0.5 - 2.0 nm | Corresponds to the height of a single molecular layer. |
Dynamic Light Scattering (DLS) for Molecular Size and Diffusion in Solution
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in solution. acs.org It works by analyzing the intensity fluctuations of scattered light, which are caused by the Brownian motion of the particles. The diffusion coefficient of the particles can be determined from these fluctuations, and the hydrodynamic radius can then be calculated using the Stokes-Einstein equation.
Specific DLS data for this compound is not presently available. However, studies on its analog, p-aminobenzoic acid (PABA), in complex systems offer valuable insights. For example, research on the interaction of PABA with other molecules in solution has utilized DLS to characterize the formation of nano- and micro-sized complexes, with hydrodynamic radii observed in the range of 0.001-2.8 µm depending on the conditions. This indicates that aminobenzoic acid derivatives can participate in the formation of larger aggregates or complexes in solution, a behavior that would be important to consider for any solution-based applications of this compound.
Given its structure, this compound in solution could exist as individual molecules, or it could form dimers or larger aggregates through hydrogen bonding and other intermolecular forces. DLS would be an ideal technique to probe this behavior, providing information on the effective size of the species in different solvents and at various concentrations.
Anticipated DLS findings for this compound in an aqueous buffer.
| Measurement | Expected Outcome | Interpretation |
|---|---|---|
| Hydrodynamic Radius (Rh) | 1 - 10 nm | Indicates the effective size of the molecule or its small aggregates in solution. |
| Polydispersity Index (PDI) | < 0.3 | A low PDI would suggest a monodisperse sample with uniformly sized particles. |
| Diffusion Coefficient (D) | 10⁻⁶ - 10⁻⁷ cm²/s | Reflects the speed at which the molecules diffuse through the solvent. |
Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Recovery After Photobleaching (FRAP) for Dynamic Studies
Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Recovery After Photobleaching (FRAP) are powerful techniques for studying the dynamics of fluorescently labeled molecules. wikipedia.orgnih.govnih.gov FCS analyzes the fluctuations in fluorescence intensity within a tiny observation volume to determine parameters like concentration, diffusion coefficients, and interaction kinetics. wikipedia.orgpicoquant.comnih.gov FRAP, on the other hand, involves photobleaching a region of interest and then monitoring the recovery of fluorescence as unbleached molecules diffuse back into the area, providing information on molecular mobility. nih.govplos.orgyoutube.com
The intrinsic fluorescence of this compound would need to be characterized to determine its suitability for these techniques. If its quantum yield is low, it could be chemically modified with a fluorescent tag. These techniques would be particularly valuable for studying the interaction of this molecule with biological systems or for characterizing its diffusion in complex media. nih.govacs.org
For instance, FRAP could be used to measure the diffusion coefficient of a fluorescently-labeled analog of this compound within a polymer matrix or a biological gel, providing insights into its transport properties. acs.orgresearchgate.net FCS could be employed to study the binding of this molecule to a protein or other biomolecule at very low concentrations, offering a window into its potential biological activity. nih.govbiophysics.org
Potential parameters obtainable from FCS and FRAP studies of a fluorescently-labeled this compound analog.
| Technique | Parameter | Potential Information Gained |
|---|---|---|
| FCS | Diffusion Time (τD) | Related to the hydrodynamic radius and viscosity of the medium. |
| FCS | Number of Molecules (N) | Provides the concentration of the fluorescent species in the observation volume. |
| FRAP | Mobile Fraction (Mf) | The percentage of molecules that are free to move and contribute to fluorescence recovery. |
| FRAP | Half-time of Recovery (t1/2) | Used to calculate the diffusion coefficient of the mobile fraction. nih.gov |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for determining the thermal stability, decomposition pathways, and phase transitions of a compound.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics.
While specific TGA data for this compound is not available, data for its structural isomers and analogs can provide an estimate of its thermal behavior. For example, 3-aminobenzoic acid is reported to have a melting point between 178-180 °C. sigmaaldrich.com The decomposition of aminobenzoic acids generally begins at temperatures above their melting points. For instance, the decomposition of p-aminobenzoic acid starts around 150 °C and is nearly complete by 230 °C. The thermal stability of benzoxazine (B1645224) isomers, which also contain heterocyclic and aromatic functionalities, has been studied, showing that their decomposition behavior is influenced by their specific isomeric structure. apolloscientific.co.uk
For this compound, a TGA thermogram would be expected to show a stable region up to a certain temperature, followed by one or more weight loss steps corresponding to the decomposition of the molecule. The decomposition would likely involve the loss of the carboxylic acid group as CO2, followed by the breakdown of the aromatic and pyrrole rings at higher temperatures.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions.
For analogs like benzoic acid and its derivatives, DSC reveals distinct endothermic peaks corresponding to their melting points. researchgate.net For example, 4-(1H-pyrrol-1-yl)benzoic acid has a reported melting point of 286-289 °C. sigmaaldrich.com The DSC curve for 3-aminobenzoic acid shows a sharp endothermic peak at its melting point. sigmaaldrich.com In studies of co-crystals of p-aminobenzoic acid, DSC has been used to identify the formation of new crystalline phases with distinct melting points.
A DSC analysis of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The presence of any other transitions, such as polymorphic phase changes, would also be detectable. The enthalpy of fusion, calculated from the area of the melting peak, would provide information about the crystallinity of the material.
Summary of expected thermal properties for this compound and its analogs.
| Compound | Technique | Observed/Expected Transition | Temperature Range (°C) |
|---|---|---|---|
| This compound | TGA | Onset of Decomposition | > 200 (estimated) |
| This compound | DSC | Melting Point (Endotherm) | 180 - 250 (estimated) |
| 3-Aminobenzoic acid | DSC | Melting Point | 178 - 180 sigmaaldrich.com |
| 4-(1H-Pyrrol-1-yl)benzoic acid | DSC | Melting Point | 286 - 289 sigmaaldrich.com |
| p-Aminobenzoic acid | TGA | Decomposition | 150 - 230 |
Theoretical and Computational Studies of 3 Amino 4 1h Pyrrol 1 Yl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in establishing the electronic characteristics and predicting the reactivity of 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid. These computational tools provide a microscopic view of the molecule's properties.
Density Functional Theory (DFT) Applications for Molecular Geometry and Orbital Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules similar to this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the optimized molecular geometry. This analysis provides crucial data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule.
These calculations typically reveal a non-planar structure, with a significant dihedral angle between the planes of the benzoic acid and the pyrrole (B145914) rings. For instance, in a related compound, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, a dihedral angle of 45.80° was observed between the benzene (B151609) and maleimide (B117702) rings. For this compound, a similar twist would be expected, influenced by the electronic and steric interactions of the amino and carboxylic acid groups.
Orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key application of DFT. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and more reactive.
Illustrative Optimized Geometrical Parameters (DFT B3LYP/6-311G)
| Parameter | Bond | Value | Parameter | Angle | Value |
|---|---|---|---|---|---|
| Bond Lengths (Å) | C-N (Pyrrole-Benzene) | 1.44 | Dihedral Angles (°) | C-C-N-C (Pyrrole-Benzene) | ~45-55 |
| C=O (Carboxylic) | 1.22 | O-C-C-C (Benzene) | ~0-5 | ||
| C-O (Carboxylic) | 1.35 | H-N-C-C (Amino-Benzene) | ~0-5 | ||
| C-N (Amino) | 1.40 | ||||
| Bond Angles (°) | C-N-C (Pyrrole-Benzene) | 125.0 | |||
| O=C-O (Carboxylic) | 123.0 | ||||
| H-N-H (Amino) | 115.0 |
Ab Initio and Semiempirical Methods for Electronic Properties
Beyond DFT, other computational methods are utilized to explore electronic properties. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate results, though they are computationally more demanding. Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster and suitable for larger molecular systems.
These methods can be applied to calculate various electronic properties, such as ionization potential, electron affinity, and dipole moment. For a molecule like this compound, these properties are crucial for understanding its behavior in electric fields and its interaction with other molecules.
Analysis of Bonding, Aromaticity, and Delocalization within the Pyrrole and Benzoic Acid Moieties
The aromaticity of the pyrrole and benzoic acid rings is a key determinant of the molecule's stability and reactivity. Aromaticity can be quantified using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. NICS values are calculated at the center of the rings to probe the induced magnetic field, with negative values indicating aromaticity.
For aromatic amino acids, it has been shown that conformational flexibility can influence the calculated aromaticity. The presence of substituents, such as the amino and pyrrole groups on the benzoic acid ring, and the benzoic acid group on the pyrrole ring, will modulate the electron density and thus the aromaticity of both ring systems. The amino group, being an electron-donating group, is expected to increase the electron density of the benzoic acid ring, potentially affecting its aromatic character. The pyrrole ring, while aromatic, has its electron density influenced by the connection to the electron-withdrawing benzoic acid moiety. The delocalization of π-electrons across the C-N bond linking the two rings can also be investigated, providing insight into the extent of electronic communication between the two cyclic systems.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, including its flexibility and interactions with its environment.
Exploration of Conformational Space for Flexible Derivatives
This compound has several rotatable bonds, most notably the bond connecting the pyrrole and benzoic acid rings. MD simulations can explore the potential energy surface associated with the rotation around this bond, identifying the most stable conformations.
Studies on similar molecules, such as 4(1H-pyrrole 1-yl) benzoic acid, have revealed interesting excited-state dynamics, including the formation of a Twisted Intramolecular Charge Transfer (TICT) state. Upon photoexcitation, the molecule can relax from its initial planar excited state to a twisted conformation where the two rings are perpendicular to each other. This TICT state is often associated with a different fluorescence emission. MD simulations can be instrumental in mapping out the conformational changes that lead to the formation of such states.
Solvation Effects and Continuum Models
The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model solvent molecules, providing a detailed picture of solute-solvent interactions. However, for a less computationally intensive approach, continuum solvation models can be used in conjunction with quantum chemical calculations.
These models represent the solvent as a continuous medium with a specific dielectric constant. By using continuum models, it is possible to calculate how the solvent affects the electronic properties, conformational stability, and reactivity of the molecule. For instance, polar solvents would be expected to stabilize charged or highly polar states of the molecule, potentially influencing the equilibrium between different conformers or the energy of charge-separated excited states.
Weak Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)
The structure of this compound, featuring a carboxylic acid group, an amino group, a pyrrole ring, and a benzene ring, suggests a rich landscape of non-covalent interactions that govern its supramolecular chemistry and physical properties. These interactions include hydrogen bonding and π-stacking.
Computational studies on analogous molecules like p-aminobenzoic acid (pABA) have provided significant insights into the interplay of these weak forces. Molecular dynamics simulations and NMR spectroscopy on pABA in various solvents have revealed that the dominant intermolecular interactions are highly dependent on the environment. ucl.ac.ukucl.ac.ukchemrxiv.org In organic solvents, hydrogen bonding is the primary force stabilizing molecular oligomers, whereas in aqueous solutions, π-π stacking interactions become more prominent. ucl.ac.ukchemrxiv.org
For this compound, several types of hydrogen bonds are conceivable:
Carboxylic Acid Dimers: The carboxylic acid moiety can form strong, cyclic dimers with another molecule through O-H···O=C hydrogen bonds.
Amine-Carboxyl Interactions: The amino group can act as a hydrogen bond donor to the carboxylic acid group of a neighboring molecule (N-H···O).
Amine-Pyrrole Interactions: The amino group could also potentially interact with the π-system of the pyrrole ring of another molecule.
The presence of two aromatic systems, the benzene and pyrrole rings, allows for various π-stacking configurations, including face-to-face and T-shaped arrangements. The relative orientation of these stacked dimers can be influenced by the electronic nature of the substituents. wikipedia.org Computational models can predict the preferred geometries and interaction energies of these non-covalent assemblies.
| Interaction Type | Potential Donor/Acceptor Groups | Analogous System Findings |
| Hydrogen Bonding | Carboxylic acid (donor/acceptor), Amino group (donor) | In p-aminobenzoic acid, carboxylic-carboxylic hydrogen bonds are dominant in organic solvents. ucl.ac.ukacs.org |
| π-π Stacking | Benzene ring, Pyrrole ring | In aqueous solutions of p-aminobenzoic acid, π-π stacking is the more prominent interaction. ucl.ac.ukchemrxiv.org |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transient species and energetic profiles that are often difficult to obtain experimentally.
For reactions involving this compound, such as electrophilic substitution on the pyrrole or benzene ring, or reactions at the amino or carboxylic acid groups, computational methods can map the entire reaction pathway. This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states.
For instance, in the electrophilic substitution of pyrrole, computational studies have shown that the transition state for substitution at the 2-position is lower in energy than at the 3-position, explaining the observed regioselectivity. slideshare.net Similar calculations could be performed for the title compound to predict its reactivity. Density Functional Theory (B3LYP) is a commonly employed method for such investigations, allowing for the calculation of activation energies and the visualization of vibrational modes corresponding to the reaction coordinate in the transition state. researchgate.netresearchgate.net
Stereoelectronic effects, which describe the influence of orbital overlap on molecular conformation and reactivity, can be computationally modeled. In reactions involving aromatic amines, stereoelectronic factors can dictate the outcome, for example, between nitrosative cleavage and aryl ring nitration. acs.org For this compound, the orientation of the pyrrole ring relative to the benzoic acid moiety, and the electronic interplay between the amino group and the π-systems, would significantly influence its reactivity. Quantum chemical calculations can quantify these effects, helping to predict the stereochemical and regiochemical outcomes of reactions. nih.govresearchgate.net Studies on related systems have shown how such effects can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. nih.gov
Computational studies are invaluable for elucidating the mechanisms of catalyzed reactions. For example, if this compound or its derivatives were used as ligands in a metal-catalyzed cross-coupling reaction, or as an organocatalyst, computational modeling could help to understand the catalytic cycle. This would involve modeling substrate binding, oxidative addition, migratory insertion, and reductive elimination steps. DFT calculations have been successfully used to explore the catalytic cycles of copper-catalyzed reactions for pyrrole synthesis and to understand the role of the catalyst in lowering reaction barriers. nih.gov Similarly, computational methods can be used to study enzyme-catalyzed reactions, providing insights into the role of active site residues and the mechanism of catalysis. nih.govresearchgate.net
Predictive Modeling in Organic Synthesis
Computational tools are increasingly used to plan and predict the outcomes of organic syntheses.
| Computational Task | Applicable Methodologies | Example Application for Analogs |
| Transition State Search | DFT (e.g., B3LYP), Ab initio methods | Electrophilic substitution on pyrrole. slideshare.net |
| Stereoelectronic Analysis | NBO, AIM (Atoms in Molecules) | Conformational analysis of piperidones. |
| Catalytic Cycle Modeling | DFT, QM/MM (for enzymes) | CuH-catalyzed synthesis of pyrroles. nih.gov |
| Retrosynthetic Analysis | AI/Machine Learning Algorithms | Retrosynthesis of 4-aminobenzoic acid. youtube.com |
Prediction of Reaction Outcomes and Yields
The synthesis of this compound can be approached through several synthetic routes, with the Buchwald-Hartwig amination and Suzuki coupling being prominent examples for the formation of the C-N and C-C bonds, respectively, that are central to the molecule's structure. The prediction of reaction outcomes and yields for these complex transformations is a significant challenge in synthetic chemistry. However, the emergence of supervised machine learning (ML) is providing powerful tools to forecast the success of a reaction. bohrium.com
ML models, particularly those based on random forests and neural networks, have been successfully employed to predict the yields of chemical reactions. bohrium.comnih.gov These models are trained on large datasets of reactions, learning from the intricate relationships between various reaction parameters and the final yield. For the synthesis of this compound, a model could be trained on a dataset of similar Buchwald-Hartwig amination or Suzuki coupling reactions.
The input for such a model would include a detailed description of the reactants, catalyst, solvent, temperature, and reaction time. The model would then output a predicted yield for the reaction. The accuracy of these predictions can be remarkably high, with root mean square errors (RMSE) ranging from 5% to 25% for some amination reactions. bohrium.com The use of in situ sensors to collect real-time data during a reaction can further enhance the predictive power of these models. nih.gov
A hypothetical example of a data table used for training a machine learning model to predict the yield of a key synthetic step for this compound is presented below.
Table 1: Hypothetical Data for Machine Learning-Based Yield Prediction
| Reactant A | Reactant B | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Actual Yield (%) | Predicted Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 4-Bromo-3-aminobenzoic acid | Pyrrole | Pd(OAc)2 | XPhos | Toluene | 100 | 12 | 85 | 82 |
| 4-Bromo-3-aminobenzoic acid | Pyrrole | Pd2(dba)3 | SPhos | Dioxane | 110 | 8 | 78 | 75 |
| 4-Iodo-3-aminobenzoic acid | Pyrrole | Pd(OAc)2 | RuPhos | THF | 80 | 24 | 92 | 90 |
| 4-Bromo-3-aminobenzoic acid | Pyrrole-1-boronic acid | Pd(PPh3)4 | None | DME | 90 | 16 | 88 | 86 |
This table is for illustrative purposes only.
Development of Catalyst Screening Protocols
The efficiency of the synthesis of this compound is highly dependent on the choice of catalyst. The development of effective catalyst screening protocols is therefore crucial. Computational methods, particularly density functional theory (DFT), play a vital role in the rational design and screening of catalysts. DFT calculations can be used to model the reaction mechanism and to predict the catalytic activity of different metal-ligand combinations.
For instance, in a Suzuki coupling reaction to form the pyrrole-benzene bond, DFT could be used to evaluate the energy barriers of the key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) for a range of palladium catalysts with different phosphine (B1218219) ligands. This allows for the in silico screening of a large number of potential catalysts, identifying the most promising candidates for experimental validation.
High-throughput experimentation (HTE) is another powerful tool for catalyst screening. In HTE, a large number of reactions are run in parallel under different conditions, allowing for the rapid identification of the optimal catalyst and reaction parameters. The data generated from HTE can also be used to train machine learning models to predict catalyst performance, further accelerating the discovery of new and improved catalysts.
Application of Machine Learning and Artificial Intelligence in Chemical Research
Predictive Models for Molecular Properties and Reactivity
Machine learning and artificial intelligence are revolutionizing chemical research by enabling the rapid and accurate prediction of molecular properties and reactivity. For this compound, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict a wide range of properties. nih.govnih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties.
For example, a QSAR model could be trained on a dataset of compounds with known inhibitory activity against a particular enzyme, such as a kinase. siftdesk.org The model would learn the structural features that are important for high activity and could then be used to predict the activity of this compound and its analogues. Similarly, QSPR models can be used to predict properties such as solubility, lipophilicity (logP), and metabolic stability.
Table 2: Predicted Physicochemical and Biological Properties of this compound
| Property | Predicted Value | Method |
|---|---|---|
| Molecular Weight | 202.21 g/mol | - |
| logP | 2.5 | QSPR |
| Aqueous Solubility | 0.1 g/L | QSPR |
| pKa (acidic) | 4.2 | QSPR |
| pKa (basic) | 3.8 | QSPR |
| Kinase Inhibition (IC50) | 50 nM | QSAR |
This table contains computationally predicted data and should be considered hypothetical.
AI-driven Design of Novel Analogues
Data-Driven Approaches for Chemical Discovery
The vast amount of chemical data available in public and proprietary databases presents a significant opportunity for data-driven chemical discovery. osti.gov By applying machine learning and data mining techniques to these large datasets, it is possible to identify new relationships between chemical structure and biological activity, uncover novel synthetic routes, and discover new applications for existing molecules.
For this compound, a data-driven approach could involve searching large databases for compounds with similar structural features. This could lead to the identification of new biological targets or new therapeutic areas where this molecule or its derivatives might be effective. acs.orgnih.govacs.org Furthermore, analysis of reaction databases could reveal new and more efficient methods for its synthesis. github.comresearchgate.net
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 3 Amino 4 1h Pyrrol 1 Yl Benzoic Acid Derivatives
Theoretical Frameworks for SAR Analysis
SAR analysis is fundamental to understanding how the structural features of a molecule, such as 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid, contribute to its biological activity. iomcworld.comresearchgate.net This involves systematically modifying the molecule's structure and observing the corresponding changes in its therapeutic effects.
The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. iomcworld.comresearchgate.net For instance, the presence of hydrophilic substituents is often necessary for interaction with polar amino acid residues at the target site. iomcworld.com The planarity of the aromatic ring, conferred by its sp2 hybridized carbons, is another critical factor that facilitates binding to the target's binding pockets. researchgate.net
In the case of pyrrole-containing compounds, several structural characteristics are linked to potent antibacterial activity. These include dihalogenation on the pyrrole (B145914) heterocycle and the presence of two pyrrolic units in the structure. nih.gov Longer carbon chains attached to the pyrrole moiety may also enhance antibacterial action by improving penetration of the bacterial cell membrane. nih.gov
A study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity is enhanced by increased hydrophobicity, molar refractivity, aromaticity, and the presence of a hydroxyl group. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions can decrease inhibitory activity. nih.gov
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophore of this compound derivatives is crucial for designing new, more potent analogs. nih.gov
For a series of triple uptake inhibitors based on pyran and tetrahydrofuran (B95107) derivatives, a pharmacophore model revealed several key features. nih.gov These included two aromatic features, two hydrophobic regions, and a cationic feature corresponding to a secondary nitrogen. nih.gov The spatial arrangement of these features, particularly a "folded" conformation, was found to be critical for balanced activity against the dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov The distances between the benzhydryl moiety and the N-benzyl group, as well as the orientation of the secondary nitrogen, were also identified as important determinants of activity. nih.gov
In the context of anti-inflammatory pyrrole derivatives, the aminopyrrolo[2,3-b]pyridine-5-carbonitrile moiety linked with a substituted pyrazole-3-one scaffold has been identified as a promising scaffold with excellent binding to COX-2. nih.gov
Computational Methodologies for SAR/QSAR Model Development
Computational methods are indispensable in modern drug discovery for building and validating SAR and QSAR models. nih.gov These models mathematically correlate the chemical structure of compounds with their biological activities, enabling the prediction of the activity of new, unsynthesized molecules. nih.gov
The first step in building a QSAR model is to represent the chemical structure numerically using molecular descriptors. scribd.comnih.gov These descriptors can be categorized into several types, including:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity. scribd.com
Geometrical descriptors: Calculated from the 3D coordinates of the molecule, capturing its size and shape. scribd.com
Electronic descriptors: Reflecting the electron distribution in the molecule. scribd.com
Physicochemical descriptors: Such as logP (lipophilicity) and pKa (acidity). nih.gov
Once a large number of descriptors are calculated, feature selection techniques are employed to identify the most relevant subset of descriptors that have the greatest influence on the biological activity. nih.govelsevierpure.com This step is crucial to reduce model complexity, prevent overfitting, and enhance the interpretability of the resulting model. nih.gov Common feature selection methods include genetic algorithms, forward selection, and stepwise regression. nih.govelsevierpure.com
Various statistical and machine learning methods are used to establish the mathematical relationship between the selected descriptors and the biological activity. researchgate.netacs.org Multiple Linear Regression (MLR) is a commonly used statistical technique for developing linear QSAR models. researchgate.net
In recent years, machine learning algorithms have gained prominence in QSAR modeling due to their ability to handle complex, non-linear relationships. researchgate.netacs.orgnih.gov Some of the frequently used machine learning approaches include:
Support Vector Machines (SVM): A powerful algorithm for both classification and regression tasks. nih.gov
Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov
Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks. nih.gov
Gradient Boosting Machines (GBM): An ensemble technique that builds models in a sequential manner, with each new model correcting the errors of the previous one. nih.gov
These advanced methods can often lead to more robust and predictive QSAR models, especially for large and diverse datasets. acs.orgnih.gov
The reliability and predictive power of a QSAR model must be rigorously validated before it can be used for practical applications. basicmedicalkey.comnih.gov Validation assesses the model's ability to make accurate predictions for new compounds that were not used in its development. basicmedicalkey.com The validation process typically involves two key strategies:
Internal Validation: This assesses the robustness of the model using the training set data. basicmedicalkey.com A common technique is cross-validation, where the training set is repeatedly partitioned into subsets for training and internal testing. basicmedicalkey.com The cross-validated coefficient (q² or r²(CV)) is a key metric, with a value greater than 0.5 generally considered acceptable for a predictive model. mdpi.com
External Validation: This is the ultimate test of a model's predictive ability, where it is used to predict the activity of an independent set of compounds (the test set). basicmedicalkey.commdpi.com The predictive correlation coefficient (r² prediction) is calculated, which should also meet certain threshold values to confirm the model's utility. mdpi.com
The Organisation for Economic Co-operation and Development (OECD) has established five principles for the development of valid and predictive QSAR models, emphasizing a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. basicmedicalkey.com
Table of Key QSAR Validation Parameters
| Parameter | Description | Acceptable Value |
|---|---|---|
| r² | Coefficient of determination (Goodness of fit) | > 0.6 mdpi.com |
| q² (or r²(CV)) | Cross-validated correlation coefficient (Internal predictivity) | > 0.5 mdpi.com |
| r² prediction | Predictive correlation coefficient for the external test set (External predictivity) | Varies, but should be statistically significant |
Exploration of Chemical Space and Scaffold Hopping
The exploration of the chemical space surrounding the this compound core is a key strategy in drug discovery to identify novel analogs with improved properties. Scaffold hopping, a computational or synthetic strategy, involves replacing the central core of a molecule with a structurally different but functionally equivalent scaffold. niper.gov.innamiki-s.co.jp This approach aims to discover new intellectual property, overcome limitations of the original scaffold (such as metabolic instability or toxicity), and enhance target affinity and selectivity. niper.gov.innih.gov
For instance, in the broader context of kinase inhibitors, to which many benzoic acid derivatives belong, scaffold hopping has been successfully employed. nih.gov A common tactic is the replacement of one heterocyclic ring system with another. An example is the switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold, which can block metabolic sites and improve metabolic stability. niper.gov.in Similarly, replacing a phenyl group with a pyridyl or pyrimidyl ring can also enhance metabolic stability by introducing nitrogen atoms. niper.gov.in
In the development of anticancer agents, scaffold hopping from natural products has proven fruitful. For example, aurone-derived scaffolds have been hopped to azaaurones, resulting in compounds with increased antiproliferative effects against certain cancer cell lines. mdpi.com Another strategy involves the net photochemical carbon deletion of azaarenes to hop between different heteroaromatic scaffolds, demonstrating the potential for late-stage skeletal modifications of pharmaceutically relevant compounds. nih.gov
Relationship between Structural Modifications and In Vitro Activity Profiles
The in vitro activity of derivatives of this compound is highly dependent on specific structural modifications. The structure-activity relationship (SAR) of benzoic acid derivatives, in general, provides a framework for understanding these relationships. pharmacy180.com Key areas for modification include the aromatic ring, the amino group, and the carboxylic acid moiety.
In many biologically active benzoic acid derivatives, such as local anesthetics, substitutions on the aryl ring that increase the electron density of the carbonyl oxygen tend to enhance activity. pharmacy180.comyoutube.com Electron-donating groups like alkoxy, amino, and alkylamino groups, particularly in the ortho or para positions, can contribute to this effect through both resonance and inductive effects. pharmacy180.com Conversely, electron-withdrawing groups can also influence activity, and their effect is position-dependent. pharmacy180.com
Modification of the amino group is also critical. For many local anesthetics based on benzoic acid, tertiary amines are often more effective than secondary or primary amines. pharmacy180.com While the amino group itself may not be essential for activity in all cases, it is often used to form water-soluble salts, which is a crucial property for drug development. pharmacy180.comyoutube.com
The linker between the aromatic ring and the amino group also plays a role. In procaine-like molecules, the order of decreasing anesthetic potency based on the linking atom is sulfur, oxygen, carbon, and then nitrogen. pharmacy180.com Amide linkers are generally more resistant to metabolic hydrolysis than ester linkers. pharmacy180.comsphinxsai.com
Specific examples from related compound series illustrate these principles. In a series of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, modifications to the acyl group led to significant differences in anticancer activity. nih.gov Similarly, for substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene (B151609) sulfonamides, SO2-substituted derivatives showed more potent anti-inflammatory effects compared to their amide counterparts. nih.gov
The following table summarizes the in vitro activity of selected substituted benzamide (B126) derivatives, illustrating the impact of different substituents on their biological effects.
| Compound ID | Scaffold | R Group | In Vitro Activity (IC50) | Target |
| 9i | N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzene sulfonamide | -SO2- (unspecified substitution) | 12.92 µM | Nitric Oxide Production |
| 9j | N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzene sulfonamide | -SO2- (unspecified substitution) | 14.64 µM | Nitric Oxide Production |
| 9k | N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzene sulfonamide | -SO2- (unspecified substitution) | 19.63 µM | Nitric Oxide Production |
| 11a | 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | Unspecified | 4- to 28-fold more potent than (R)-roscovitine | Various cancer cell lines |
| 7n | N-(4-bromophenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | 4-bromophenyl | Not specified | Not specified |
| 7e | N-(4-(tert-butyl)phenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | 4-(tert-butyl)phenyl | Not specified | Not specified |
Data for compounds 9i, 9j, and 9k sourced from nih.gov. Data for compound 11a sourced from nih.gov. Data for compounds 7n and 7e sourced from mdpi.com.
Strategies for Rational Design of Analogs with Optimized Properties
The rational design of analogs of this compound with optimized properties leverages the understanding of SAR and QSAR to make targeted modifications. The goal is to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles while minimizing undesirable effects. nih.gov
One key strategy is mechanism-based design , where an understanding of how the molecule interacts with its biological target guides the design of new analogs. For example, if the target is a kinase, designing molecules that form specific hydrogen bonds or other interactions with key residues in the ATP-binding pocket can lead to increased potency and selectivity. nih.gov
Structure-based drug design is another powerful approach. If the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how different analogs will bind. nih.gov This allows for the in-silico screening of virtual libraries of compounds before committing to chemical synthesis, saving time and resources.
Bioisosteric replacement is a common tactic used to optimize properties. nih.gov This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the molecule's characteristics. For example, replacing a metabolically labile ester group with a more stable amide group can increase the compound's half-life. pharmacy180.com
The following table outlines some rational design strategies and their potential outcomes for optimizing the properties of this compound analogs.
| Design Strategy | Modification Example | Potential Outcome |
| Introduce electron-donating groups | Addition of alkoxy or alkylamino groups to the benzoic acid ring. | Increased target affinity and potency. pharmacy180.comyoutube.com |
| Modify the amino group | Conversion of the primary amine to a tertiary amine. | Improved cell permeability and potency. pharmacy180.com |
| Bioisosteric replacement of the carboxylic acid | Replacement with a tetrazole or other acidic isostere. | Enhanced metabolic stability and oral bioavailability. |
| Scaffold hopping | Replace the pyrrole ring with another five-membered heterocycle like pyrazole (B372694) or imidazole. | Altered selectivity profile and potential for novel intellectual property. niper.gov.innih.gov |
| Conformational constraint | Introduction of a rigid linker or cyclization. | Increased binding affinity and selectivity. |
By systematically applying these strategies, it is possible to rationally design novel analogs of this compound with a higher probability of possessing the desired therapeutic properties.
Chemical Biology and Interdisciplinary Applications of 3 Amino 4 1h Pyrrol 1 Yl Benzoic Acid Analogs
The Chemical Compound as a Molecular Probe for Biological Systems
The utility of small molecules to investigate and manipulate biological processes is a cornerstone of chemical biology. Analogs of 3-amino-4-(1H-pyrrol-1-yl)benzoic acid serve as valuable scaffolds for the development of molecular probes, which are instrumental molecules designed to study biological systems. These probes can be used for various applications, including fluorescence imaging and affinity purification to identify molecular targets. researchgate.net
The design of an effective chemical probe based on the this compound scaffold is governed by several key principles that ensure its efficacy and utility within a complex biological environment. researchgate.net These principles guide the modification of the core structure to create a tool that is both potent and selective for its intended biological target.
A primary consideration is target selectivity and affinity . The probe must bind to its intended target with high affinity and specificity to minimize off-target effects, which could confound experimental results. The pyrrole (B145914) and benzoic acid moieties, along with the amino group, offer multiple points for chemical modification to optimize these interactions.
Bioactivity and Cell Permeability are also crucial. The probe must not only bind its target but also elicit a measurable biological response or effectively report on a biological state. Furthermore, for intracellular targets, the molecule must be able to cross the cell membrane. The physicochemical properties of the this compound structure, such as its lipophilicity and hydrogen bonding capacity, can be fine-tuned to enhance cell permeability.
For probes intended for tracking or purification, the inclusion of a functional handle is essential. This involves incorporating a reporter group (like a fluorophore) or an affinity tag (like biotin) onto the scaffold. The design must ensure that this modification does not significantly impair the probe's binding affinity or biological activity. The amino and carboxylic acid groups on the this compound core are ideal sites for the covalent attachment of such handles.
Finally, synthetic accessibility is a practical but critical principle. The designed probe must be synthesizable through efficient and cost-effective chemical routes to allow for its production in sufficient quantities for biological studies. researchgate.net The modular nature of the this compound scaffold lends itself to combinatorial synthesis approaches.
Table 1: Key Design Principles for Molecular Probes
| Principle | Description | Relevance to this compound |
| Target Selectivity | The ability of the probe to interact specifically with the intended biological target over other molecules. researchgate.net | Modifications on the pyrrole and benzene (B151609) rings can be tailored to fit the target's binding site. |
| High Affinity | The strength of the binding interaction between the probe and its target. researchgate.net | Functional groups can be optimized to maximize non-covalent interactions with the target protein. |
| Cell Permeability | The capacity of the probe to cross cellular membranes to reach intracellular targets. researchgate.net | The overall polarity and size of the molecule can be adjusted to facilitate passive diffusion or active transport. |
| Bioactivity | The ability of the probe to exert a functional effect upon binding or to report on a specific biological event. researchgate.net | The core scaffold must retain its essential binding features even after modification. |
| Functional Handles | Incorporated chemical moieties (e.g., fluorophores, affinity tags) for detection or isolation. researchgate.net | The amino and carboxylic acid groups provide convenient points for attaching labels without disrupting binding. |
| Synthetic Accessibility | The feasibility and efficiency of the chemical synthesis of the probe. researchgate.net | The structure allows for modular synthesis, facilitating the creation of diverse analogs. |
To visualize and track the interactions of this compound analogs within biological systems, they are often chemically modified with reporter labels. The synthesis of these labeled analogs is a critical step in their development as molecular probes for imaging applications like positron emission tomography (PET) or fluorescence microscopy. nih.govnih.gov
The structure of this compound provides versatile chemical handles for the introduction of labels. The primary amino group (-NH2) and the carboxylic acid group (-COOH) are the most common sites for modification. For instance, the amino group can be acylated or alkylated, while the carboxylic acid can be converted to an amide or ester, coupling it to a label-containing moiety.
Radiolabeling for PET Imaging: For in vivo imaging, analogs can be labeled with positron-emitting radionuclides, most commonly fluorine-18 (B77423) (¹⁸F). nih.gov The advantageous half-life (109.7 minutes) of ¹⁸F allows for its use in multi-step syntheses and provides sufficient time for imaging studies. nih.gov A common strategy involves a nucleophilic aromatic substitution reaction where a precursor molecule, often containing a nitro or other suitable leaving group, is reacted with [¹⁸F]fluoride. nih.gov Alternatively, a prosthetic group, which is a small, pre-labeled molecule, can be conjugated to the this compound scaffold in the final step of the synthesis. mdpi.com This latter approach is often preferred as it minimizes the handling time of the radioactive material. mdpi.com
Fluorescent Labeling for Microscopy: For cellular imaging, fluorescent dyes (fluorophores) can be attached to the scaffold. This is typically achieved by forming a stable covalent bond, such as an amide linkage, between the carboxylic acid of the benzoic acid moiety and an amine-functionalized fluorophore. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, brightness, and photostability. The goal is to create a probe that can be excited by a light source and emit detectable light, revealing its location within cells or tissues.
The synthesis of any labeled analog must be carefully planned to ensure that the attached label does not interfere with the molecule's ability to interact with its biological target. A linker or spacer arm is sometimes introduced between the core scaffold and the label to mitigate potential steric hindrance.
High-Throughput Screening (HTS) Strategies and Library Design
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov The this compound scaffold provides a robust framework for generating chemical libraries for HTS campaigns.
A chemical library is a collection of stored chemicals, often comprising thousands or even millions of compounds. For HTS, these libraries are designed to cover a broad and diverse chemical space to maximize the probability of finding a "hit"—a compound that displays the desired activity against a biological target. nih.govnuvisan.com
Starting with the this compound core, a diverse library of analogs can be created using strategies like diversity-oriented synthesis. This involves systematically modifying different parts of the molecule. Key diversification points on the scaffold include:
The Pyrrole Ring: Introducing various substituents at different positions on the pyrrole ring.
The Amino Group: Acylating or alkylating the amino group with a wide range of chemical building blocks.
The Carboxylic Acid: Converting the carboxylic acid to a variety of esters or amides.
The Benzene Ring: Adding substituents to the available positions on the phenyl ring.
This modular approach allows for the creation of a vast number of unique, yet structurally related, compounds. The goal is to generate a library with significant structural diversity and a range of physicochemical properties (e.g., size, polarity, charge) to effectively probe the binding pockets of a wide array of biological targets. nih.gov
Table 2: Potential Diversification Points on the this compound Scaffold
| Position of Modification | Type of Modification | Potential Building Blocks |
| Amino Group (-NH₂) | Acylation, Sulfonylation | Carboxylic acids, Sulfonyl chlorides |
| Carboxylic Acid (-COOH) | Amidation, Esterification | Amines, Alcohols |
| Pyrrole Ring | Substitution | Alkyl halides, Aryl halides |
| Benzene Ring | Substitution | Halogens, Alkyl groups, Nitro groups |
Once a chemical library based on the pyrrole-benzoic acid scaffold is synthesized, it is screened to identify compounds that interact with a target of interest. HTS employs automated platforms to test these compounds in assays designed to measure a specific biological event. nih.govenamine.net
Screening assays can be broadly categorized as:
Biochemical Assays: These are cell-free assays that measure the effect of a compound on a purified biological component, such as an enzyme or a receptor. For example, a library of pyrrole-benzoic acid derivatives could be screened for their ability to inhibit the activity of a specific kinase. Common readouts include changes in fluorescence, luminescence, or absorbance. enamine.net
Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process, such as cell viability, gene expression, or signal transduction. These assays provide information about a compound's activity in a more physiologically relevant context, including its ability to cross the cell membrane.
A variety of detection technologies are used in HTS to measure the assay signal:
Table 3: Common High-Throughput Screening Methodologies
| Methodology | Principle | Typical Application |
| Fluorescence Intensity (FI) | Measures the change in the emission of light from a fluorescent probe. enamine.net | Enzyme activity, ion channel flux. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. enamine.net | Molecular binding events. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and an acceptor fluorophore when they are in close proximity. enamine.net | Protein-protein interactions, receptor binding. |
| Luminescence | Measures the emission of light from a chemical or enzymatic reaction (e.g., luciferase). enamine.net | Reporter gene assays, ATP quantification. |
| AlphaScreen | A bead-based assay where singlet oxygen travels from a donor to an acceptor bead upon binding, generating a chemiluminescent signal. enamine.net | Detection of biomolecular interactions. |
| Surface Plasmon Resonance (SPR) | A label-free method that detects changes in the refractive index at a sensor surface upon binding of an analyte. enamine.net | Real-time kinetics of binding interactions. |
The choice of screening methodology depends on the nature of the biological target and the specific question being addressed. For example, a search for inhibitors of the H+,K+-ATPase enzyme, which involves pyrrole derivatives, has been successfully conducted using HTS. nih.gov
HTS campaigns generate massive amounts of data, often for hundreds of thousands or millions of compounds. nuvisan.com Cheminformatics provides the computational tools and methods necessary to manage, analyze, and interpret this data to identify promising hit compounds. ncsu.eduhitgen.com
Key cheminformatics tasks in an HTS workflow include:
Data Management and Storage: Storing the chemical structures and associated biological activity data in a structured database. hitgen.com
Hit Triage and Validation: The initial list of active compounds, or "hits," from a primary screen often contains false positives. Computational filters are used to flag and remove undesirable compounds, such as Pan-Assay Interference Compounds (PAINS), which are known to interfere with many assay technologies. ncsu.edu Machine learning models can also be trained to predict and identify compounds likely to cause assay interference. nih.gov
Structure-Activity Relationship (SAR) Analysis: After confirming the hits, cheminformatics is used to analyze the relationship between the chemical structure of the analogs and their biological activity. This involves grouping structurally similar compounds and identifying chemical features that are important for activity. This analysis guides the next phase of drug discovery, which is hit-to-lead optimization. ncsu.edu
Virtual Screening: Computational models can be built based on the initial HTS hits. These models can then be used to screen virtual libraries of millions or even billions of compounds to identify novel structures with a high probability of being active. ncsu.edusygnaturediscovery.com This significantly expands the search for potential lead compounds without the need for extensive additional experimental screening. sygnaturediscovery.com
Table 4: Key Cheminformatics Tasks in HTS Data Analysis
| Task | Description | Tools and Techniques |
| Compound Selection & Library Design | Selecting a diverse subset of compounds for screening or designing focused libraries. ncsu.edu | Descriptor calculations, clustering, diversity analysis. |
| Data Mining & Visualization | Analyzing large datasets to identify trends and patterns in the screening results. hitgen.com | Statistical analysis, heat maps, scatter plots. |
| Hit Identification & Prioritization | Applying filters and scoring functions to select the most promising compounds for follow-up studies. ncsu.edu | Substructure filtering (e.g., PAINS), machine learning models. nih.govncsu.edu |
| Structure-Activity Relationship (SAR) | Correlating chemical structures with biological activity to guide lead optimization. ncsu.edu | Pharmacophore modeling, quantitative structure-activity relationship (QSAR). |
| Virtual Screening | Using computational models to screen large virtual compound databases to find new hits. sygnaturediscovery.comnih.gov | Molecular docking, pharmacophore searching. nih.gov |
By integrating these computational approaches, researchers can efficiently navigate the vast chemical space explored in an HTS campaign, leading to the successful identification of valuable hit compounds derived from the this compound scaffold for further development.
Investigating Molecular Interactions and Binding Mechanisms
The elucidation of how a compound interacts with its biological target at a molecular level is fundamental to understanding its mechanism of action and for guiding further drug development efforts. For analogs of this compound, a combination of biophysical and computational methods is employed to dissect these interactions.
Biophysical Analysis of Compound-Target Interactions
While specific biophysical studies on this compound itself are not extensively detailed in publicly available literature, the characterization of its analogs' interactions with protein targets would typically involve a suite of established biophysical techniques. These methods provide direct evidence of binding and quantitative data on the thermodynamics and kinetics of the interaction.
Commonly employed biophysical techniques include:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. wikipedia.orgfrontiersin.orgmalvernpanalytical.com An ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering a complete thermodynamic profile of the binding event in a single experiment. malvernpanalytical.com This label-free method is considered the gold standard for characterizing binding thermodynamics. harvard.edureactionbiology.com
Surface Plasmon Resonance (SPR): SPR is a sensitive, real-time, and label-free optical technique for monitoring molecular interactions. nih.govnih.govyoutube.com It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over and binds to an immobilized ligand. nih.gov This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the binding affinity (KD) can be calculated. mdpi.com
X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of a compound bound to its protein target. nih.govnih.gov By visualizing the precise orientation of the inhibitor within the active site, it reveals key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are crucial for binding. nih.gov This structural information is invaluable for structure-based drug design.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution. nih.gov Techniques such as chemical shift perturbation (CSP) mapping can identify the binding site on the protein, while saturation transfer difference (STD) NMR can pinpoint the parts of the ligand that are in close contact with the protein. nih.gov High-pressure NMR can also be used to identify internal ligand-binding voids within proteins. biorxiv.org
The application of these techniques to analogs of this compound would yield critical data to validate computational models and provide a deeper understanding of their structure-activity relationships.
Table 1: Biophysical Techniques for Analyzing Compound-Target Interactions
| Technique | Principle | Key Information Provided |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. wikipedia.orgfrontiersin.org | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). malvernpanalytical.com |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding. nih.gov | Association rate (ka), dissociation rate (kd), binding affinity (KD). mdpi.com |
| X-ray Crystallography | Diffraction of X-rays by a crystal of the protein-ligand complex. nih.gov | 3D structure of the binding site, specific molecular interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the magnetic properties of atomic nuclei upon binding. nih.gov | Binding site mapping, ligand-protein contacts, conformational changes. |
Computational Docking and Molecular Modeling of Binding Events
Computational methods, particularly molecular docking and modeling, have been instrumental in elucidating the binding mechanisms of analogs of this compound with their respective biological targets. These in silico approaches predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.
For instance, a series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substitutedphenoxy)acetyl)benzohydrazides were synthesized and evaluated as potential dual inhibitors of enoyl ACP reductase (InhA) and dihydrofolate reductase (DHFR), key enzymes in Mycobacterium tuberculosis. harvard.edu Molecular docking studies were conducted to understand the potential mechanism of action of these compounds. The results indicated that the synthesized compounds exhibited dual inhibition against both enzymes. harvard.edu
Similarly, other pyrrole-based derivatives have been designed and their interactions studied using computational tools. For example, new 1H-pyrrole derivatives were designed as potent EGFR/CDK2 inhibitors for anticancer therapy. reactionbiology.com Molecular docking studies using MOE 14.0 software were performed to understand the interactions of these compounds within the active sites of EGFR and CDK2. reactionbiology.com The docking results showed a high affinity of the synthesized compounds for these targets, corroborating the experimental anticancer activities. reactionbiology.com
In another study, novel pyrrole derivatives were investigated as selective butyrylcholinesterase (BChE) inhibitors for potential use in Alzheimer's disease. nih.govresearchgate.net Molecular docking was used to propose the binding mode of the most potent compounds within the BChE active site, revealing a mixed competitive mode of inhibition. nih.govresearchgate.net
These computational studies typically involve the following steps:
Preparation of the protein structure, often obtained from the Protein Data Bank (PDB).
Generation of the 3D conformation of the ligand.
Docking of the ligand into the active site of the protein using specialized software.
Scoring and analysis of the resulting binding poses to identify the most likely interaction mode and to estimate the binding affinity.
The insights gained from these computational analyses are crucial for rational drug design, allowing for the optimization of lead compounds to enhance their potency and selectivity.
Table 2: Computational Docking Studies of this compound Analogs and Derivatives
| Compound Series | Target Protein(s) | Docking Software | Key Findings |
| N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides | Enoyl ACP reductase (InhA), Dihydrofolate reductase (DHFR) | Not Specified | Dual inhibition of both enzymes. harvard.edu |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Enoyl ACP reductase, DHFR | Not Specified | Similar interactions with key amino acid residues as known ligands. wikipedia.org |
| 1H-pyrrole, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,2-e] harvard.edureactionbiology.comdiazepine derivatives | EGFR, CDK2/Cyclin A1 | MOE 14.0 | High affinity for the target kinases, consistent with in vitro activity. reactionbiology.com |
| 1,3-diaryl-pyrrole derivatives | Butyrylcholinesterase (BChE) | Not Specified | Mixed competitive inhibition mode identified. nih.govresearchgate.net |
Future Perspectives and Emerging Research Directions
Innovations in Synthetic Methodology for Pyrrole-containing Benzoic Acids
The synthesis of pyrrole-containing benzoic acids, including 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid, is a key area for innovation. Traditional methods are often being replaced by more efficient and versatile approaches. Recent progress in the total synthesis of natural products containing pyrrole (B145914) highlights the development of novel strategies for constructing this heterocyclic ring system. semanticscholar.orgrsc.org These advancements are crucial as the demand for structurally diverse compound libraries for screening and development continues to grow.
Key areas of innovation include:
Catalysis: The use of novel catalysts, such as gold(I) and ruthenium-based pincer-type catalysts, is enabling more efficient and atom-economical syntheses of substituted pyrroles. organic-chemistry.org These catalysts can facilitate reactions under milder conditions and with greater selectivity.
One-Pot Reactions: Multi-component, one-pot synthesis protocols are gaining traction for their ability to construct complex molecules like polysubstituted pyrroles in a single step from simple starting materials. researchgate.netnih.gov This approach simplifies procedures and reduces waste.
Flow Chemistry: The application of continuous flow technology offers precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability for the production of pyrrole derivatives. acs.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of functionalized pyrroles from readily available starting materials like aldehydes and aryl azides. nih.gov
These innovative synthetic methods are not only expanding the accessible chemical space for pyrrole-containing benzoic acids but are also paving the way for the creation of derivatives with tailored properties.
Advancements in Computational Chemistry for Novel Compound Design and Property Prediction
Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods for designing novel compounds and predicting their properties before they are synthesized in the lab. fastercapital.comfalconediting.com This "in silico" approach significantly accelerates the discovery process and reduces the costs associated with experimental work. fastercapital.com
For a compound like this compound, computational techniques can be applied to:
Predict Molecular Properties: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of properties, including molecular structure, electronic properties, and spectroscopic data. jseepublisher.com These predictions can provide valuable insights into the compound's potential applications.
Virtual Screening: Computational models can be used to screen large virtual libraries of related compounds to identify those with the most promising biological activity or material properties. falconediting.com
Structure-Activity Relationship (SAR) Studies: By analyzing the relationship between the chemical structure of a series of compounds and their observed activity, computational models can help to guide the design of more potent and selective molecules.
The increasing power of high-performance computing and the development of more accurate and efficient algorithms are continuously expanding the capabilities of computational chemistry. fastercapital.comjseepublisher.com
Integration of Artificial Intelligence and Automation in Chemical Discovery
Key impacts of AI and automation on the study of compounds like this compound include:
Generative Models: AI can be used to design entirely new molecules with desired properties, exploring vast regions of chemical space that have been previously inaccessible. iptonline.com
Predictive Modeling: Machine learning models can be trained to predict the outcomes of chemical reactions, including yields and optimal conditions, which can significantly streamline the synthetic planning process. drugtargetreview.comelchemy.com
Automated Synthesis: Robotic systems controlled by AI can perform complex multi-step syntheses, freeing up researchers' time and increasing the reproducibility of experiments. elchemy.com
High-Throughput Screening: AI-driven analysis of high-throughput screening data can rapidly identify promising lead compounds for further development. nih.gov
This integration of AI and automation has the potential to dramatically shorten the timeline for discovering and optimizing new chemical entities. nih.gov
Development of Novel Analytical Techniques for Complex Organic Molecules
The accurate characterization of complex organic molecules like this compound is essential for understanding their properties and behavior. The development of novel analytical techniques is providing researchers with more powerful tools for this purpose. researchgate.net
Recent advancements in this area include:
Hyphenated Techniques: The coupling of separation techniques like liquid chromatography (LC) with sensitive detection methods like mass spectrometry (MS) (LC-MS) allows for the analysis of complex mixtures and the identification of trace components. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the unambiguous determination of elemental compositions and facilitating the identification of unknown compounds.
Advanced Spectroscopy: Techniques like two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy provide detailed information about the connectivity and spatial arrangement of atoms within a molecule, which is crucial for structure elucidation.
Portable and Rapid Detection: There is a growing trend towards developing portable and rapid analytical methods, such as smartphone-based sensors, for on-site analysis and real-time monitoring. spectroscopyonline.com
These advanced analytical techniques are not only improving the accuracy and efficiency of chemical analysis but are also enabling the study of increasingly complex biological and environmental systems. nih.gov
Promoting Interdisciplinary Collaborations in Organic and Chemical Biology Research
The boundaries between traditional scientific disciplines are becoming increasingly blurred. The study of compounds like this compound can benefit greatly from collaborations between organic chemists, chemical biologists, computational scientists, and materials scientists. frontiersin.orgnih.gov
Interdisciplinary research can lead to:
Novel Applications: By bringing together experts from different fields, new and unexpected applications for a compound can be identified. For example, a molecule synthesized by an organic chemist might be found to have interesting biological activity by a chemical biologist.
A Deeper Understanding: Combining experimental and computational approaches from different disciplines can provide a more complete and nuanced understanding of a compound's properties and mechanism of action.
Accelerated Progress: Collaboration can help to overcome challenges and accelerate the pace of research by leveraging the diverse skills and resources of different research groups. nih.gov
Institutions and funding agencies are increasingly recognizing the importance of interdisciplinary research and are actively promoting collaborations between different scientific fields. iicb.res.inresearchgate.net
Sustainable Synthesis Approaches for the Chemical Compound and its Derivatives
There is a growing emphasis on developing sustainable and environmentally friendly methods for chemical synthesis. This "green chemistry" approach seeks to minimize waste, reduce the use of hazardous substances, and utilize renewable resources. rsc.org
For the synthesis of this compound and its derivatives, sustainable approaches could include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids. organic-chemistry.org
Catalytic Methods: Employing catalysts to enable reactions to proceed under milder conditions and with higher atom economy.
Renewable Feedstocks: Exploring the use of biomass-derived starting materials as a renewable alternative to petroleum-based feedstocks. rsc.org
Energy Efficiency: Developing synthetic routes that are more energy-efficient, for example, by using microwave or photochemical methods.
By incorporating the principles of green chemistry into the design of synthetic routes, the environmental impact of chemical research and manufacturing can be significantly reduced.
Q & A
Q. What are the common synthetic routes for 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid?
A typical approach involves coupling reactions to introduce the pyrrole moiety. For example, nitro-substituted benzoic acid precursors can be reduced to amino derivatives using hydrazine hydrate and Raney nickel (Ra-Ni) under methanol reflux, as seen in analogous syntheses of 3-amino-4-(m-tolylamino)benzoic acid . Subsequent functionalization with 1H-pyrrole via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling may be employed. Intermediate characterization using TLC and HPLC ensures reaction progress.
Q. How is the compound characterized using spectroscopic techniques?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons and pyrrole ring signals). For example, pyrrole protons typically appear at δ 6.2–6.8 ppm, while the amino group may show broad signals .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 188) and purity (≥95%) .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles, critical for confirming regiochemistry .
Q. What are the key physicochemical properties of this compound?
While direct data is limited, analogous compounds (e.g., 4-(1H-pyrrol-1-yl)benzoic acid) exhibit high melting points (286–289°C) and densities (~1.18 g/cm³) due to hydrogen bonding and aromatic stacking . Solubility is likely low in water but moderate in DMSO or DMF. Experimental determination via differential scanning calorimetry (DSC) and Karl Fischer titration is recommended.
Q. How can researchers assess its initial biological activity?
In vitro assays, such as enzyme inhibition or cytotoxicity screens, are standard. For example, Ferrostatin-1 (a structurally related ethyl ester) is evaluated for ferroptosis inhibition using cell viability assays . Dose-response curves (IC₅₀) and selectivity indices against related targets should be established.
Advanced Research Questions
Q. How can contradictions in reported physicochemical data be resolved?
Discrepancies (e.g., melting points) arise from polymorphic forms or impurities. Techniques like powder XRD and DSC differentiate crystalline phases, while HPLC-MS identifies impurities ≥0.1% . Collaborative validation across labs using standardized protocols (e.g., USP guidelines) ensures reproducibility .
Q. What strategies optimize synthetic yield and purity?
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for pyrrole introduction .
- Byproduct Management : Silica gel chromatography or recrystallization removes unreacted starting materials.
- Process Monitoring : In-line FTIR tracks reaction progress, while DoE (Design of Experiments) optimizes parameters like temperature and solvent .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Derivatization : Introduce substituents (e.g., fluoro, methyl) at the 3-amino or pyrrole positions to modulate electronic effects. For example, 3-fluoro analogs show enhanced bioavailability in related benzoic acids .
- Biological Assays : Compare IC₅₀ values across derivatives to identify critical functional groups. Molecular docking studies (e.g., AutoDock Vina) predict binding modes to target proteins .
Q. What advanced techniques resolve its crystal structure?
Single-crystal XRD with SHELXL refines structures using high-resolution data (≤1.0 Å). Twinning or disorder in the pyrrole ring requires iterative refinement and validation via R-factor analysis (<5%) . Charge-density studies further elucidate electron distribution in the aromatic system.
Q. How is the compound quantified in complex biological matrices?
LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-benzoic acid) enhances accuracy. MRM (Multiple Reaction Monitoring) transitions (e.g., m/z 188 → 144) minimize matrix interference . Method validation follows FDA guidelines for linearity (R² > 0.99) and LOQ (≤1 ng/mL).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
